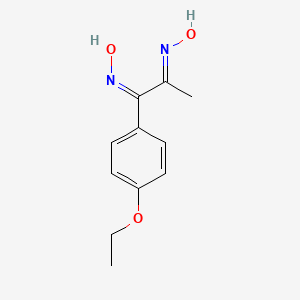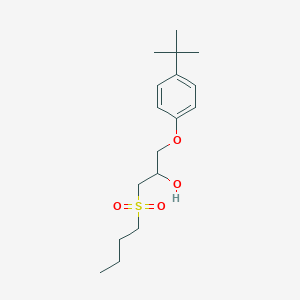
1-(4-ethoxyphenyl)-1,2-propanedione dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-1,2-propanedione dioxime, commonly known as EPD, is a chemical compound that has gained significant attention in scientific research. EPD is a chelating agent that is widely used in various fields such as medicine, agriculture, and environmental science. This compound has unique properties that make it an effective tool for research and experimentation.
Wirkmechanismus
EPD acts as a chelating agent by forming stable complexes with metal ions. The two oxime groups in EPD bind to metal ions, forming a ring structure that stabilizes the complex. This complex is then excreted from the body or removed from the environment, effectively removing the toxic metal.
Biochemical and Physiological Effects
EPD has been shown to have minimal toxicity and is well-tolerated by the body. It does not accumulate in the body and is excreted within 24 hours. EPD has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
EPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions, making it an effective chelating agent. EPD is also relatively inexpensive, making it accessible for research labs with limited funding. However, EPD has some limitations. It has a narrow range of metal ions that it can chelate, limiting its use in some experiments. It can also interfere with the activity of some enzymes, which can affect the results of experiments.
Zukünftige Richtungen
EPD has several potential future directions for scientific research. One area of interest is the development of new chelating agents that have a broader range of metal ions that they can chelate. Another area of interest is the use of EPD in the treatment of other diseases such as cancer and neurodegenerative disorders. EPD has also shown potential as a tool for the analysis of metal ion content in various samples, including biological samples and environmental samples.
Conclusion
In conclusion, EPD is a versatile compound that has gained significant attention in scientific research. Its unique properties make it an effective tool for research and experimentation. EPD has several advantages for lab experiments, including its stability, ease of synthesis, and high affinity for metal ions. However, it also has some limitations that need to be considered. EPD has several potential future directions for scientific research, including the development of new chelating agents and the use of EPD in the treatment of other diseases.
Synthesemethoden
The synthesis of EPD involves the reaction of 4-ethoxyphenylhydrazine with 1,2-propanedione dioxime. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity of the compound is crucial for its effectiveness in scientific research.
Wissenschaftliche Forschungsanwendungen
EPD has been extensively used in various scientific research fields such as medicine, agriculture, and environmental science. In medicine, EPD is used as a chelating agent for the treatment of heavy metal poisoning. It has been shown to be effective in removing toxic metals such as lead, mercury, and cadmium from the body. In agriculture, EPD is used as a plant growth regulator and as a tool for the analysis of heavy metal content in soil and plants. In environmental science, EPD is used for the removal of heavy metals from wastewater.
Eigenschaften
IUPAC Name |
(NE)-N-[(1Z)-1-(4-ethoxyphenyl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-10-6-4-9(5-7-10)11(13-15)8(2)12-14/h4-7,14-15H,3H2,1-2H3/b12-8+,13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRYUVJQEQMJAF-UHSWXSRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/O)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(3,4-difluorophenyl)-1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6067188.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![methyl 5-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6067216.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![4-chloro-2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B6067221.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)